![molecular formula C10H13NO3 B060343 3-(4-Methoxy-phenylamino)-propionic acid CAS No. 178425-91-7](/img/structure/B60343.png)
3-(4-Methoxy-phenylamino)-propionic acid
Overview
Description
3-(4-Methoxy-phenylamino)-propionic acid is a chemical compound that has been studied for its potential biological activities . It is a derivative of propanehydrazide, bearing a 4-methoxyphenyl group . The compound has been synthesized with various moieties such as semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, oxindole, etc .
Synthesis Analysis
The synthesis of 3-(4-Methoxy-phenylamino)-propionic acid and its derivatives involves various chemical reactions . For instance, one study reported the synthesis of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives bearing different moieties . The molecular structures of these compounds were confirmed by IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry data .Molecular Structure Analysis
The molecular structure of 3-(4-Methoxy-phenylamino)-propionic acid and its derivatives has been confirmed by various spectroscopic methods . These include Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy, Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(4-Methoxy-phenylamino)-propionic acid and its derivatives have been studied . These reactions involve various chemical entities and result in the formation of compounds with diverse biological activities .Scientific Research Applications
Antioxidant Activity
This compound has been found to have significant antioxidant activity. In fact, certain derivatives of this compound, such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide, have been tested and found to have antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .
Anticancer Activity
The compound has shown potential in the field of cancer research. It has been tested for anticancer activity using the MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results showed that the tested compounds were generally more cytotoxic against the U-87 cell line than the MDA-MB-231 cell line .
Antiviral Activity
Indole derivatives, which can be synthesized from this compound, have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity. This is particularly important in the treatment of conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of indole derivatives makes them useful in combating various bacterial and fungal infections .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity, making them potential candidates for the treatment of diabetes .
Antimalarial Activity
The antimalarial activity of indole derivatives could be crucial in the fight against malaria, a disease that affects millions of people worldwide .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives have demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
properties
IUPAC Name |
3-(4-methoxyanilino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRZWKCTRYLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368639 | |
Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-phenylamino)-propionic acid | |
CAS RN |
178425-91-7 | |
Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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